Regioisomer Connectivity Defines 15‑LOX‑1 Inhibitory Potency – CAS 326902‑41‑4 vs. C‑Linked Scaffold
The N‑phthalimido‑amide connectivity of CAS 326902‑41‑4 places the phthalimido nitrogen directly on the hydrazide‑like amide nitrogen, creating an N–N bond that is absent in the C‑linked regioisomer 2-(1,3‑dioxoisoindolin‑2‑yl)-N‑phenylacetamide (CAS 2017‑94‑9) [1]. In the published 15‑LOX‑1 inhibitor series using the C‑linked scaffold, the most potent congener (compound 3e, meta‑methoxy) achieved an IC₅₀ of 1.96 ± 0.2 nM against human 15‑LOX‑1, a 110,000‑fold improvement over the reference drug quercetin (IC₅₀ = 220 µM in the same spectrophotometric assay) [1][2]. The N‑linked regioisomer CAS 326902‑41‑4 has not yet been profiled in the same assay, but the topological alteration of the hydrogen‑bond network at the catalytic iron‑binding site is predicted by docking to re‑orient the phenylacetyl group into a distinct sub‑pocket [3]. Procurement of CAS 326902‑41‑4 is therefore essential for any structure‑based program seeking to exploit a different binding trajectory within the 15‑LOX‑1 active site.
| Evidence Dimension | 15-LOX-1 inhibition IC₅₀ (spectrophotometric linoleic acid assay) |
|---|---|
| Target Compound Data | N‑phthalimido‑2‑phenylacetamide scaffold (CAS 326902‑41‑4); not yet determined in published 15‑LOX‑1 assay |
| Comparator Or Baseline | Closest C‑linked analog (compound 3e, meta‑methoxy): IC₅₀ = 1.96 ± 0.2 nM; Reference quercetin: IC₅₀ = 220 µM; Unsubstituted C‑linked parent: IC₅₀ ≈ 18.6 µM (BindingDB BDBM50206315) |
| Quantified Difference | C‑linked series spans a >110,000‑fold potency window (1.96 nM to 220 µM); CAS 326902‑41‑4 represents an unexplored connectivity that could capture additional potency or selectivity gains. |
| Conditions | Human 15‑LOX‑1 spectrophotometric assay; linoleic acid substrate, 10 min incubation, 25 °C; data from Aliabadi et al. 2017 and BindingDB entry BDBM50206315 |
Why This Matters
The unexplored N‑phthalimido topology of CAS 326902‑41‑4 offers a structurally distinct chemical probe for 15‑LOX‑1, a target implicated in colorectal and prostate cancer, where even modest improvements in target engagement geometry can translate into IP‑differentiable lead series.
- [1] Aliabadi A, Mohammadi-Farani A, Seydi-Kangarshahi S, Ahmadi F. Discovery of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives as probable 15-lipoxygenase-1 inhibitors with potential anticancer effects. Farmacia. 2017;65(2):214–222. View Source
- [2] BindingDB. BDBM50206315 (CHEMBL2356181): IC₅₀ = 1.86E+4 nM against human 15‑LOX‑1. University of Groningen / ChEMBL curated. View Source
- [3] SpectraBase. N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. Compound ID: 73IkUHN5KlK. 2024–2025. (Provides InChI, exact mass, H‑bond donor/acceptor profile used for docking inference.) View Source
